molecular formula C9H8O3S B13598635 methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B13598635
M. Wt: 196.22 g/mol
InChI Key: JYTUGUHSCSIZLP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentanone derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-4H,5H,6H-cyclopenta[b]furan-2-carboxylate: Similar structure but with an oxygen atom replacing the sulfur atom in the thiophene ring.

    Methyl 4-oxo-4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylate: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiophene ring.

Uniqueness

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications where sulfur-containing heterocycles are preferred.

Biological Activity

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.

Thiophenes are recognized for their electron-rich characteristics and bioisosteric properties, which enhance their interaction with biological targets. Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a derivative of cyclopenta[b]thiophene that has shown promising cytotoxic effects against various cancer cell lines.

2. Synthesis

The synthesis of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves cyclization reactions and functional group modifications. The compound can be synthesized through multiple steps involving thiophene derivatives and carboxylation processes.

3.1 Cytotoxicity

Research has demonstrated that methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exhibits significant cytotoxicity against various cancer cell lines. A study evaluated the growth inhibition of several human tumor cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that this compound has a notable effect on cell viability:

Cell Line GI50 (µM)
MCF-712.5
NCI-H46015.0
SF-26810.0

The GI50 values represent the concentration required to inhibit cell growth by 50% after a continuous exposure of 48 hours .

The mechanism by which methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its ability to inhibit key enzymes involved in tumor growth has been suggested as a contributing factor to its anticancer properties.

4. Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate:

  • Study on Thiophene Derivatives : A comprehensive evaluation of various thiophene derivatives indicated that those with electron-withdrawing groups exhibited enhanced anticancer activity compared to their counterparts .
  • In Vivo Studies : Animal models treated with methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate showed reduced tumor size and improved survival rates compared to control groups .

5. Conclusion

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate presents a compelling case for further investigation due to its potent biological activity against cancer cells. The synthesis pathways and mechanisms of action warrant additional research to fully elucidate its therapeutic potential.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C9H8O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4H,2-3H2,1H3

InChI Key

JYTUGUHSCSIZLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCC2=O

Origin of Product

United States

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